Diastereomeric Purity with Zn(II) Salts
The tert-butyl-substituted ligand 1b uniquely affords exclusively the (S,aS,S) diastereomeric complex upon treatment with ZnI2, ZnCl2, and Zn(OTf)2 (100:0 dr in all three salts). In contrast, the isopropyl (1a: 57:43, 86:14, 78:22), phenyl (1c: 100:0, 99:1, 57:43), and benzyl (1d: 87:13, 89:11, 89:11) congeners give mixtures of (S,aS,S) and (S,aR,S) species depending on the counterion [1].
| Evidence Dimension | Diastereomeric ratio (S,aS,S):(S,aR,S) of Zn(II) complexes |
|---|---|
| Target Compound Data | 1b (t-Bu): ZnI2 100:0, ZnCl2 100:0, Zn(OTf)2 100:0 |
| Comparator Or Baseline | 1a (i-Pr): ZnI2 57:43, ZnCl2 86:14, Zn(OTf)2 78:22; 1c (Ph): ZnI2 100:0, ZnCl2 99:1, Zn(OTf)2 57:43; 1d (CH2Ph): ZnI2 87:13, ZnCl2 89:11, Zn(OTf)2 89:11 |
| Quantified Difference | Δdr = 0 to 43 percentage points of the minor (S,aR,S) diastereomer eliminated entirely by 1b across all Zn salts |
| Conditions | 1H NMR analysis in CDCl3 at 26 °C |
Why This Matters
Single-diastereomer Zn(II) complexes eliminate stereochemical heterogeneity, ensuring consistent catalytic performance and easier quality control compared to ligands that produce diastereomeric mixtures.
- [1] Imai, Y.; Zhang, W.; Kida, T.; Nakatsuji, Y.; Ikeda, I. Novel Chiral Bisoxazoline Ligands with a Biphenyl Backbone: Preparation, Complexation, and Application in Asymmetric Catalytic Reactions. J. Org. Chem. 2000, 65 (11), 3326–3333; Table 3. View Source
